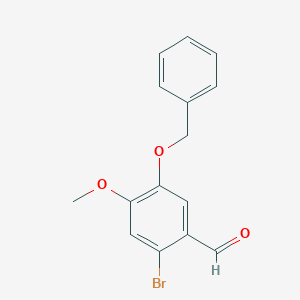

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-methoxy-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBXMEDWBCBLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447831 | |

| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6451-86-1 | |

| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde, a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. This document outlines a two-step synthetic route, commencing with the readily available starting material, 5-hydroxy-4-methoxybenzaldehyde. The guide includes detailed experimental protocols, quantitative data presented in tabular format for clarity, and a visual representation of the synthesis pathway to facilitate a thorough understanding of the process.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Step 1: Benzylation of 5-hydroxy-4-methoxybenzaldehyde. The phenolic hydroxyl group of the starting material is protected as a benzyl ether. This is a standard Williamson ether synthesis.

-

Step 2: Electrophilic Bromination. The resulting 5-(benzyloxy)-4-methoxybenzaldehyde undergoes regioselective bromination at the 2-position of the aromatic ring. The electron-donating nature of the methoxy and benzyloxy groups directs the incoming electrophile (bromine) to the ortho and para positions. Steric hindrance and the electronic activation pattern favor bromination at the position ortho to the methoxy group.

The overall synthetic transformation is depicted in the following workflow:

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic intermediate, 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde. The information is curated to support research and development activities where this compound is of interest. All quantitative data is presented in a structured format for clarity and ease of comparison. Detailed experimental protocols and process visualizations are included to meet the needs of a technical audience.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions and should be regarded as estimates.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₁₅H₁₃BrO₃ | - | [1][2] |

| Molecular Weight | 321.17 g/mol | - | [1][2] |

| CAS Number | 6451-86-1 | - | [1][2][3] |

| Melting Point | 142.4-143.3 °C | Experimental | [2] |

| Boiling Point | 427.5 ± 40.0 °C | Predicted | [2] |

| Density | 1.421 ± 0.06 g/cm³ | Predicted | [2] |

| Flash Point | 212.3 °C | Predicted | [2] |

| pKa | Not available | - | |

| Solubility | Soluble in N,N-dimethylformamide (DMF) and ethyl acetate. | Qualitative (from synthesis) | [3] |

Spectroscopic Data

While direct spectral outputs are not provided here, the following resources indicate the availability of various spectra for this compound.

Experimental Protocols

Synthesis of this compound[3]

This protocol details the synthesis of the title compound from 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

Materials:

-

2-bromo-5-hydroxy-4-methoxybenzaldehyde

-

N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Benzyl bromide

-

Ethyl acetate

-

Aqueous ammonium chloride solution

-

Saturated saline solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (8.70 mmol) in 87 mL of N,N-dimethylformamide (DMF) in a suitable reaction vessel.

-

Cool the solution to 0 °C using an ice bath.

-

Sequentially add potassium carbonate (13.1 mmol, 1.8 g) and benzyl bromide (10.4 mmol, 1.77 g) to the cooled solution.

-

Allow the reaction mixture to slowly warm to 25 °C and stir at this temperature for 5 hours.

-

Upon completion, quench the reaction by pouring the mixture into 100 mL of an aqueous ammonium chloride solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated saline solution (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

General Protocol for Melting Point Determination

This is a generalized procedure for determining the melting point of a crystalline organic solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Load a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the open end of the tube into the sample powder.

-

Pack the sample into the sealed end of the tube by tapping the tube or by dropping it through a long glass tube onto a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

For high accuracy, repeat the measurement with a fresh sample.

General Protocol for Qualitative Solubility Testing

This protocol provides a framework for assessing the solubility of an organic compound in various solvents.

Materials:

-

Small test tubes

-

Spatula or dropping pipette

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place approximately 20-30 mg of the solid compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for this purpose.

-

Observe the mixture. If the solid has completely disappeared, the compound is considered soluble in that solvent.

-

If the solid remains, or if the solution is cloudy, the compound is considered insoluble or sparingly soluble.

-

Repeat the procedure for each solvent to be tested.

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for determining the melting point of a solid organic compound.

References

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde CAS number and structure

An In-depth Technical Guide to 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde and its Key Precursor

This technical guide provides a comprehensive overview of this compound, a significant compound in synthetic chemistry. Due to its direct synthetic relationship and the extensive research available, this guide also details its immediate precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (also known as 2-Bromoisovanillin). This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, properties, and applications of these valuable chemical intermediates.

Core Compound: this compound

CAS Number: 6451-86-1

Structure:

Physicochemical Properties

A summary of the known properties for this compound is presented below.

| Property | Value |

| CAS Number | 6451-86-1 |

| Molecular Formula | C₁₅H₁₃BrO₃ |

| Molecular Weight | 321.17 g/mol |

| Synonyms | 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde, 6-Bromobenzylisovanillin |

Synthesis

The primary route to this compound is through the benzylation of its precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

-

Materials: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, N,N-dimethylformamide (DMF), Potassium carbonate (K₂CO₃), Benzyl bromide (BnBr), Ethyl acetate, Aqueous ammonium chloride solution, Anhydrous sodium sulfate.

-

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (8.70 mmol) in 87 mL of N,N-dimethylformamide (DMF) in a flask and cool the solution to 0 °C.

-

Sequentially add potassium carbonate (13.1 mmol, 1.8 g) and benzyl bromide (10.4 mmol, 1.77 g) to the cooled solution.

-

Allow the reaction mixture to slowly warm to 25 °C and stir at this temperature for 5 hours.

-

Upon completion, quench the reaction by pouring the mixture into 100 mL of an aqueous ammonium chloride solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated saline solution (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography to yield this compound. The reported yield is approximately 98%.[1]

-

Applications

This compound serves as an intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of 3,8-Dihydroxy-9-methoxy-6H-Dibenzo[b,d]pyran-6-one, a compound investigated for its potential as a collagen production promoter and MMP-1 production inhibitor, suggesting applications in anti-wrinkle agents.[1]

Key Precursor: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

The precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, is a versatile and widely studied intermediate in organic synthesis, particularly in the pharmaceutical industry.[2][3]

CAS Number: 2973-59-3

Structure:

Physicochemical Properties

Quantitative data for 2-Bromo-5-hydroxy-4-methoxybenzaldehyde is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2973-59-3 | [4] |

| Molecular Formula | C₈H₇BrO₃ | [2][4] |

| Molecular Weight | 231.04 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 98-100 °C | [2] |

| Boiling Point | 320.8°C at 760 mmHg | [5] |

| Density | 1.653 g/cm³ | |

| Solubility | Soluble in DMSO and methanol | |

| Synonyms | 2-Bromoisovanillin, 6-Bromoisovanillin | [2] |

Synthesis

There are two primary synthetic routes for producing 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.

This two-step process begins with the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde).

-

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

-

Dissolve 3,4-dimethoxybenzaldehyde (0.602 mol) in 400 mL of glacial acetic acid.

-

Slowly add bromine (0.602 mol) dropwise at 20-30 °C.

-

Stir the reaction for 6 hours.

-

Add 200 mL of water to precipitate the product.

-

Collect the solid by suction filtration, wash with water, and dry under a vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde. The reported yield is 86.5%.[6]

-

-

Step 2: Selective Demethylation

-

The intermediate, 2-bromo-4,5-dimethoxybenzaldehyde, is then subjected to selective hydrolysis of the 5-position methoxy group.

-

This is achieved using concentrated sulfuric acid in the presence of a molar quantity of methionine to yield 2-Bromo-5-hydroxy-4-methoxybenzaldehyde with a reported yield of 85.0%.[7]

-

This method provides a more direct route to the target precursor.

-

Materials: 3-hydroxybenzaldehyde, Dichloromethane (CH₂Cl₂), Bromine (Br₂), n-heptane.

-

Procedure:

-

Suspend 3-hydroxybenzaldehyde (0.98 mol) in 2400 mL of dichloromethane in a suitable reaction vessel.

-

Heat the mixture to 35-40 °C to achieve complete dissolution.

-

Slowly add bromine (1.0 mol) dropwise, maintaining the reaction temperature between 35-38 °C.

-

After the addition is complete, stir the mixture overnight at 35 °C.

-

Cool the mixture to between -5 °C and 0 °C over 2 hours and continue stirring for an additional hour.

-

Collect the precipitated solid by filtration.

-

Wash the filter cake with a cold 1:1 mixture of n-heptane/dichloromethane.

-

Dry the resulting solid under a vacuum to obtain 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. The reported yield is approximately 63%.[8]

-

Applications in Drug Development

2-Bromo-5-hydroxy-4-methoxybenzaldehyde is a crucial building block for several classes of therapeutic agents.

-

Bcl-XL Inhibitors: This compound serves as a precursor for the synthesis of B-cell lymphoma-extra large (Bcl-XL) inhibitors, which are investigated as potential anti-cancer therapeutics.[9] Bcl-XL is an anti-apoptotic protein often overexpressed in cancer cells. Inhibitors designed from this scaffold can disrupt the protein's function and restore the natural process of programmed cell death (apoptosis).[9]

-

Acetylcholinesterase (AChE) Inhibitors: The compound is used in the synthesis of galanthamine, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.

-

Other Therapeutic Agents: It is also a reactant in the preparation of PDE4 inhibitors and agents that inhibit prostate cancer cell growth.[8]

Visualized Workflows and Pathways

Synthesis Workflow

The logical relationship between the starting materials, the key precursor, and the final target compound is illustrated below.

Caption: Synthesis routes to the target compound.

Bcl-XL Signaling Pathway and Inhibition

The precursor, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, is instrumental in creating inhibitors that target the Bcl-XL anti-apoptotic pathway. The diagram below illustrates the mechanism of action for these inhibitors.

Caption: Mechanism of Bcl-XL inhibitors.

References

- 1. This compound | 6451-86-1 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the organic compound 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Additionally, comprehensive, standardized experimental protocols for obtaining such spectra are detailed for practical application in a laboratory setting.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of the compound's structure and the known spectroscopic behavior of its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.5 | Singlet | 1H | Aromatic proton (H-6) |

| ~7.4-7.2 | Multiplet | 5H | Phenyl protons of benzyl group |

| ~7.0 | Singlet | 1H | Aromatic proton (H-3) |

| ~5.2 | Singlet | 2H | Methylene protons (-OCH₂Ph) |

| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbon (-CHO) |

| ~158 | Aromatic carbon (C-4) |

| ~150 | Aromatic carbon (C-5) |

| ~136 | Aromatic carbon (ipso-C of benzyl) |

| ~130 | Aromatic carbon (C-6) |

| ~128.7 | Aromatic carbons (ortho-C of benzyl) |

| ~128.5 | Aromatic carbons (para-C of benzyl) |

| ~127.5 | Aromatic carbons (meta-C of benzyl) |

| ~115 | Aromatic carbon (C-2) |

| ~112 | Aromatic carbon (C-1) |

| ~110 | Aromatic carbon (C-3) |

| ~71 | Methylene carbon (-OCH₂Ph) |

| ~56 | Methoxy carbon (-OCH₃) |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Medium | Aliphatic C-H stretch (methoxy, methylene) |

| ~2820, ~2720 | Medium, Weak | Aldehyde C-H stretch (Fermi doublet) |

| ~1685 | Strong | Aldehyde C=O stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1270 | Strong | Aryl-O-C stretch (ether) |

| ~1100 | Medium | C-O stretch (methoxy) |

| ~750, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzyl) |

| ~650 | Medium | C-Br stretch |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 322/320 | High | [M]⁺˙ (Molecular ion pair due to ⁸¹Br/⁷⁹Br) |

| 321/319 | Medium | [M-H]⁺ |

| 293/291 | Medium | [M-CHO]⁺ |

| 241 | Medium | [M-Br]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion, base peak) |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified, dry compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Ensure the height of the solution in the NMR tube is sufficient for the instrument's detector, typically around 4-5 cm.

Data Acquisition (¹H NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

-

Acquire the free induction decay (FID) and process the data using a Fourier transform.

-

Phase the resulting spectrum and integrate the signals.

Data Acquisition (¹³C NMR):

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Use a standard broadband proton-decoupled pulse sequence.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.[1]

-

Further dilute this stock solution to the working concentration required by the instrument, typically in the low µg/mL to ng/mL range.[1]

-

If necessary, filter the solution to remove any particulate matter.[1]

Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Inject the sample solution into the gas chromatograph, which separates the compound from any impurities.

-

The compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[2]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[2]

-

The detector records the abundance of each ion, generating the mass spectrum.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for the characterization of an organic compound.

Caption: Workflow for the spectroscopic analysis of an organic compound.

References

A Comprehensive Technical Guide to 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Commercial Availability, and Applications of a Key Urolithin Precursor

This technical guide provides a detailed overview of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde, a crucial chemical intermediate for researchers, scientists, and professionals in the field of drug development. This document outlines its commercial availability, physicochemical properties, synthesis protocols, and its significant role as a precursor in the synthesis of bioactive compounds, particularly urolithin derivatives with applications in cosmetics and potentially broader therapeutic areas.

Commercial Availability

This compound, identified by the CAS number 6451-86-1 , is commercially available from various chemical suppliers. It is typically offered in research quantities with purities of 97% or higher.[1][2][3] Key suppliers include 3B Scientific Corporation, Combi-Blocks, and Xiamen Equation Chemical Co., Ltd., among others. This ready availability makes it an accessible starting material for a range of synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 6451-86-1 | [1][2] |

| Molecular Formula | C₁₅H₁₃BrO₃ | [2] |

| Molecular Weight | 321.17 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 142.4-143.3 °C | [5] |

| Boiling Point (Predicted) | 427.5 ± 40.0 °C | [5] |

| Density (Predicted) | 1.421 ± 0.06 g/cm³ | [5] |

| Purity | ≥ 97% | [1][2][3] |

Synthesis and Experimental Protocols

This compound is synthesized from its precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde. The following is a detailed experimental protocol for its preparation.

Synthesis of this compound

Materials:

-

2-bromo-5-hydroxy-4-methoxybenzaldehyde

-

N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Benzyl bromide (BnBr)

-

Ethyl acetate

-

Aqueous ammonium chloride solution

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (8.70 mmol) in 87 mL (0.1 M) of N,N-dimethylformamide (DMF) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Sequentially add potassium carbonate (13.1 mmol, 1.8 g) and benzyl bromide (10.4 mmol, 1.77 g) to the reaction mixture.

-

Allow the reaction mixture to slowly warm to 25 °C and stir at this temperature for 5 hours.

-

Upon completion of the reaction, quench it by pouring the mixture into 100 mL of aqueous ammonium chloride solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated saline solution (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

A typical yield for this reaction is approximately 98%.

Applications in Research and Drug Development

The primary application of this compound in the current scientific literature is as a key intermediate in the synthesis of bioactive molecules, most notably urolithin derivatives.

Precursor to a Bioactive Urolithin Derivative

This benzaldehyde is a direct precursor to 3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one , a urolithin derivative.[4] This compound has garnered interest for its potential applications in the cosmetic and pharmaceutical industries. It is reported to act as a collagen production promoter, an inhibitor of matrix metalloproteinase-1 (MMP-1), and an elastase activity inhibitor, making it a valuable ingredient in anti-wrinkle agents.[4]

The synthesis of this urolithin derivative from this compound involves a multi-step process, which is a key area of investigation for researchers in medicinal chemistry and natural product synthesis.

Hypothesized Signaling Pathway of the Urolithin Derivative

While a specific signaling pathway for 3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one is not yet fully elucidated, the known biological activities of urolithins in skin health provide a basis for a hypothesized mechanism of action. Urolithins, as a class, are known to exert their anti-aging effects through the modulation of key signaling pathways involved in inflammation and extracellular matrix degradation.[6][7]

Urolithin A, a well-studied analog, has been shown to increase the expression of type I collagen and decrease the expression of MMP-1.[8] The inhibition of MMPs is often linked to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are activated by various stressors like UV radiation and oxidative stress, leading to skin aging.[9] Furthermore, the PI3K/Akt signaling pathway is also implicated in the regulation of cellular processes relevant to skin health.[10]

Based on this, a logical signaling pathway for the urolithin derivative synthesized from this compound can be proposed.

Conclusion

This compound is a readily available and valuable chemical intermediate with significant potential for researchers in drug discovery and development. Its primary role as a precursor to a bioactive urolithin derivative with demonstrated anti-aging properties highlights its importance. The detailed synthesis protocol and understanding of the potential signaling pathways of its derivatives provided in this guide offer a solid foundation for further investigation and application of this compound in the development of novel therapeutics and cosmeceuticals.

References

- 1. 2-bromo-4-methoxy-5-phenylmethoxybenzaldehyde6451-86-1,Purity98%_Waterstonetech, LLC [molbase.com]

- 2. Welcome to www.3bsc.com [3bsc.com]

- 3. labfind.co.kr [labfind.co.kr]

- 4. 5-Benzyloxy-2-bromo-4-methoxybenzaldehyde , 97% , 6451-86-1 - CookeChem [cookechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. nbinno.com [nbinno.com]

- 8. Urolithin A as a Potential Agent for Prevention of Age-Related Disease: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urolithin a attenuates IL-1β-induced inflammatory responses and cartilage degradation via inhibiting the MAPK/NF-κB signaling pathways in rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Urolithin A Promotes Angiogenesis and Tissue Regeneration in a Full-Thickness Cutaneous Wound Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Known Reactions of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical reactions involving 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde, a key intermediate in the synthesis of various bioactive compounds, particularly urolithin derivatives. This document details synthetic routes, experimental protocols, and quantitative data for core reactions, including its synthesis, palladium-catalyzed cross-coupling reactions, and transformations of the aldehyde functional group.

Synthesis of this compound

The primary synthetic route to this compound involves the benzylation of 2-bromo-5-hydroxy-4-methoxybenzaldehyde. This reaction protects the phenolic hydroxyl group, rendering the molecule suitable for subsequent transformations where the hydroxyl group might interfere.

Experimental Protocol: Benzylation

A solution of 2-bromo-5-hydroxy-4-methoxybenzaldehyde in a suitable solvent, such as N,N-dimethylformamide (DMF), is treated with a base, typically potassium carbonate, to deprotonate the hydroxyl group. Benzyl bromide is then added to the reaction mixture, leading to the formation of the benzyl ether via a Williamson ether synthesis mechanism.

General Procedure: To a solution of 2-bromo-5-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF, potassium carbonate (1.5-2.0 eq) is added, and the mixture is stirred at room temperature. Benzyl bromide (1.1-1.2 eq) is then added, and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, typically an arylboronic acid. This reaction is widely used for the synthesis of biaryl compounds.

General Protocol: A mixture of this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction mixture is worked up by extraction and the product is purified by chromatography.[1][2]

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of aryl halides.

General Protocol: this compound (1.0 eq) is reacted with an alkene (1.1-1.5 eq) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The reaction is typically heated to ensure completion. Work-up involves filtration of the catalyst, extraction, and purification of the product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to substituted alkynes.

General Protocol: The reaction is carried out by treating this compound (1.0 eq) with a terminal alkyne (1.2-2.0 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent. The reaction is usually run at room temperature or with gentle heating under an inert atmosphere.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[5]

General Protocol: A mixture of this compound (1.0 eq), an amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., NaOtBu, K₃PO₄) is heated in an anhydrous, aprotic solvent such as toluene or dioxane under an inert atmosphere.[6][7][8]

Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene/Water, Dioxane/Water | Biaryl |

| Heck-Mizoroki | Alkene | Pd(OAc)₂ / Phosphine ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPEA | Amine or THF | Aryl Alkyne |

| Buchwald-Hartwig | Amine (1° or 2°) | Pd₂(dba)₃ / Phosphine ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | Aryl Amine |

Reactions of the Aldehyde Functional Group

The aldehyde group in this compound is a versatile functional handle for various chemical transformations.

Wittig Reaction

The Wittig reaction converts the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). This reaction is highly valuable for the stereoselective synthesis of alkenes.[9][10][11]

General Protocol: A phosphonium salt is deprotonated with a strong base (e.g., n-BuLi, NaH) to generate the ylide in situ. This compound (1.0 eq), dissolved in an anhydrous solvent like THF or ether, is then added to the ylide solution, typically at low temperature. The reaction is allowed to warm to room temperature and stirred until completion. The product is isolated by extraction and purified by chromatography.

Reduction to an Alcohol

The aldehyde can be readily reduced to the corresponding primary alcohol using a variety of reducing agents.

General Protocol: Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation. To a solution of this compound (1.0 eq) in an alcoholic solvent like methanol or ethanol, NaBH₄ (1.0-1.5 eq) is added portion-wise at 0 °C. The reaction is typically rapid and can be monitored by TLC. After completion, the reaction is quenched, and the product is isolated by extraction.[12]

Oxidation to a Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

General Protocol: A common method involves the use of potassium permanganate (KMnO₄) under basic conditions or Jones reagent (CrO₃ in sulfuric acid and acetone). For instance, the aldehyde is dissolved in a suitable solvent and treated with the oxidizing agent. The reaction conditions (temperature, time) are dependent on the chosen reagent. Work-up typically involves quenching the excess oxidant and extracting the carboxylic acid product.

Table 2: Summary of Aldehyde Transformations

| Reaction | Reagent | Product Functional Group |

| Wittig Reaction | Phosphorus Ylide (R-CH=PPh₃) | Alkene |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

Application in the Synthesis of Urolithins

A potential synthetic approach could involve a Suzuki or similar coupling to introduce a suitably substituted aryl group at the 2-position, followed by an intramolecular reaction (e.g., lactonization) to form the dibenzopyranone core. The final step would involve the removal of the benzyl protecting group to yield the dihydroxy product.

Mandatory Visualizations

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 10. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde as a versatile building block in organic synthesis. This document provides detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and workflows to support researchers in the fields of medicinal chemistry and drug development.

Chemical Properties and Spectroscopic Data

This compound is a substituted aromatic aldehyde with the molecular formula C₁₅H₁₃BrO₃. Its structure, featuring a bromine atom, a methoxy group, and a benzyloxy group on the benzaldehyde core, makes it a valuable intermediate for the synthesis of complex organic molecules.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₃BrO₃ |

| Molecular Weight | 321.17 g/mol |

| CAS Number | 6451-86-1 |

| Appearance | White to off-white crystalline powder |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Available spectral data confirms the presence of aromatic, methoxy, benzylic, and aldehyde protons. |

| ¹³C NMR | Spectral data is available for detailed structural elucidation. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight can be observed. |

| Infrared (IR) | Characteristic peaks for the aldehyde carbonyl group, aromatic C-H, and C-O ether linkages are present. |

Synthesis of this compound

The primary synthetic route to this compound involves the benzylation of its precursor, 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

Synthesis of the target compound.

Experimental Protocol: Benzylation of 2-bromo-5-hydroxy-4-methoxybenzaldehyde[1]

Materials:

-

2-bromo-5-hydroxy-4-methoxybenzaldehyde (8.70 mmol)

-

N,N-dimethylformamide (DMF) (87 mL, 0.1 M)

-

Potassium carbonate (13.1 mmol, 1.8 g)

-

Benzyl bromide (10.4 mmol, 1.77 g)

-

Ethyl acetate

-

Aqueous ammonium chloride solution

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde in DMF and cool the solution to 0 °C.

-

Add potassium carbonate and benzyl bromide sequentially to the cooled solution.

-

Slowly warm the reaction mixture to 25 °C and stir for 5 hours.

-

Upon completion, pour the reaction mixture into 100 mL of aqueous ammonium chloride solution to quench the reaction.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated saline solution (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data:

-

Yield: 98% (2.73 g, 8.53 mmol)[1]

Applications as a Building Block in Organic Synthesis

The strategic placement of the bromo, methoxy, and benzyloxy groups on the benzaldehyde ring allows for a variety of subsequent chemical transformations, making this compound a key intermediate in the synthesis of diverse molecular scaffolds.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl and heteroaryl boronic acids. This reaction is fundamental for constructing biaryl structures, which are prevalent in many biologically active compounds.

Suzuki-Miyaura coupling workflow.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data:

-

Yields for Suzuki-Miyaura reactions are highly dependent on the specific substrates and reaction conditions but can often be in the range of good to excellent (70-95%).

Pictet-Spengler Reaction

The aldehyde functionality of this compound can participate in Pictet-Spengler reactions with β-arylethylamines, such as tryptamine or dopamine derivatives, to construct tetrahydro-β-carboline or tetrahydroisoquinoline skeletons. These heterocyclic motifs are core structures in many alkaloids and pharmacologically active compounds.

Pictet-Spengler reaction workflow.

The following is a general procedure for an acid-catalyzed Pictet-Spengler reaction.

Materials:

-

This compound (1.0 equiv)

-

β-Arylethylamine (e.g., tryptamine, 1.0 equiv)

-

Acid catalyst (e.g., trifluoroacetic acid (TFA))

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the β-arylethylamine in the anhydrous solvent under an inert atmosphere.

-

Add the acid catalyst to the solution.

-

Add a solution of this compound in the same solvent.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data:

-

Yields for Pictet-Spengler reactions can vary widely depending on the substrates and conditions, but good yields are often achievable.

Application in the Synthesis of Bioactive Molecules

Precursor to Galanthamine Analogs

The precursor to the title compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, is a known intermediate in the synthesis of galanthamine, an acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[2] By inhibiting AChE, galanthamine increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Acetylcholinesterase inhibition pathway.

Synthesis of Urolithin Derivatives

This compound is a potential starting material for the synthesis of urolithin derivatives. Urolithins are metabolites produced by gut bacteria from dietary polyphenols and have been associated with various health benefits, including antioxidant and anti-inflammatory activities.[1][3][4] The synthesis of urolithin scaffolds often involves the construction of a dibenzo[b,d]pyran-6-one core, a transformation for which the title compound is well-suited.

Conclusion

This compound is a highly functionalized and versatile building block in organic synthesis. Its strategic substitution pattern allows for its participation in a range of important synthetic transformations, including Suzuki-Miyaura cross-coupling and Pictet-Spengler reactions. These reactions pave the way for the synthesis of complex molecular architectures found in numerous biologically active compounds, such as alkaloids and urolithin derivatives. The detailed protocols and data presented in this guide are intended to facilitate the use of this valuable intermediate in drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Synthesis, Characterization, Molecular Docking, and Biological Activities of Some Natural and Synthetic Urolithin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel urolithins derivatives as potential phosphodiesterase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde, a key intermediate in the synthesis of various organic compounds, including biologically active molecules. This document details its discovery and historical development, provides in-depth experimental protocols for its synthesis, presents its physicochemical and spectral data in a structured format, and explores its applications, particularly in the synthesis of urolithin derivatives with potential therapeutic properties. A key focus is placed on the practical utility of this compound for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, with the CAS number 6451-86-1, is a substituted benzaldehyde that has gained importance as a versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde group, a bromine atom, and methoxy and benzyloxy functionalities, allows for a wide range of chemical transformations. This guide aims to be a core resource for professionals in the fields of chemical research and drug development, providing detailed information on the synthesis and properties of this compound.

Discovery and History

The precise first synthesis of this compound is not extensively documented in readily available historical literature, suggesting it was likely first prepared as an intermediate in a larger synthetic sequence rather than being the primary focus of an initial discovery paper. Its development is intrinsically linked to the chemical exploration of substituted benzaldehydes derived from readily available natural products like vanillin and isovanillin.

The synthetic pathway to this compound logically follows from the manipulation of these precursors. The initial step typically involves the bromination of a suitably protected hydroxybenzaldehyde derivative. The history of brominating aromatic aldehydes is a well-established area of organic chemistry. For instance, the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde), a derivative of vanillin, to yield 2-bromo-4,5-dimethoxybenzaldehyde has been reported in various contexts.[1] Similarly, the synthesis of 2-bromo-5-hydroxy-4-methoxybenzaldehyde from isovanillin is a known transformation.[2]

The final step in the synthesis of the target compound, the benzylation of the hydroxyl group of 2-bromo-5-hydroxy-4-methoxybenzaldehyde, is a standard Williamson ether synthesis. Given the routine nature of these reactions, the initial preparation of this compound likely occurred as a necessary step in the synthesis of more complex target molecules, and its characterization may be found within the experimental sections of papers focused on those larger molecules.

Physicochemical and Spectral Data

A summary of the available quantitative data for this compound is presented below. It is important to note that some of the listed physical properties are predicted values and should be confirmed by experimental data where critical.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃BrO₃ | |

| Molecular Weight | 321.17 g/mol | |

| CAS Number | 6451-86-1 | |

| Melting Point | 142.4-143.3 °C (from hexane/ethyl acetate) (Predicted) | [3] |

| Boiling Point | 427.5 ± 40.0 °C (Predicted) | [3] |

| Density | 1.421 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 212.3 °C (Predicted) | [3] |

| Refractive Index | 1.611 (Predicted) | [3] |

Spectral Data:

Experimental Protocols

The primary route for the synthesis of this compound is through the benzylation of 2-bromo-5-hydroxy-4-methoxybenzaldehyde. The precursor itself can be synthesized from isovanillin.

Synthesis of the Precursor: 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

A common method for the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde involves the bromination of isovanillin.[2]

Experimental Protocol:

-

Dissolve isovanillin in a suitable solvent such as acetic acid.

-

Add anhydrous sodium acetate and a catalytic amount of iron filings.

-

Slowly add bromine to the reaction mixture, maintaining the temperature.

-

After the reaction is complete, precipitate the product by adding ice-water.

-

Collect the solid by filtration and recrystallize from ethanol to obtain pure 2-bromo-5-hydroxy-4-methoxybenzaldehyde.

Synthesis of this compound

This synthesis follows a standard Williamson ether synthesis protocol.[8]

Experimental Protocol:

-

Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxy-4-methoxybenzaldehyde (8.70 mmol) in 87 mL (0.1 M) of N,N-dimethylformamide (DMF) in a suitable reaction flask.

-

Cool the solution to 0 °C using an ice bath.

-

Sequentially add potassium carbonate (13.1 mmol, 1.8 g) and benzyl bromide (10.4 mmol, 1.77 g) to the cooled solution.

-

Slowly warm the reaction mixture to 25 °C and stir at this temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 100 mL of aqueous ammonium chloride solution to quench the reaction.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated saline solution (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-bromo-4-methoxy-5-benzyloxybenzaldehyde. A reported yield for this reaction is 98%.[8]

Synthetic Pathways and Logical Relationships

The synthesis of this compound and its precursor can be visualized as a multi-step process starting from isovanillin.

Applications in the Synthesis of Biologically Active Molecules

This compound serves as a crucial intermediate in the synthesis of more complex molecules, notably derivatives of urolithin. Urolithins are metabolites produced by the gut microbiota from dietary ellagitannins and have garnered significant interest for their potential health benefits.

One notable application is in the synthesis of 3,8-Dihydroxy-9-methoxy-6H-Dibenzo[b,d]pyran-6-one, a urolithin derivative that has been investigated for its use in anti-wrinkle agents. This compound is reported to act as a collagen production promoter and an inhibitor of matrix metalloproteinase-1 (MMP-1) and elastase activity.

The potential mechanism of action for such urolithin derivatives involves the modulation of key signaling pathways related to skin aging. For instance, the promotion of collagen synthesis is often linked to the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway. Conversely, the inhibition of MMP-1 production can be mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often activated by inflammatory stimuli and oxidative stress.

Conclusion

This compound is a valuable synthetic intermediate with a straightforward and high-yielding synthetic protocol. While its own discovery is not a landmark event, its utility in the construction of biologically significant molecules, such as urolithin derivatives with anti-aging properties, underscores its importance in modern medicinal chemistry and drug development. This guide provides the essential technical information for researchers to effectively synthesize and utilize this compound in their research endeavors. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound(6451-86-1) 1H NMR [m.chemicalbook.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 7. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 6451-86-1 [chemicalbook.com]

A Technical Guide to the Solubility of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde, an important intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on predicting solubility based on the compound's structural features and general principles of organic chemistry. Furthermore, it furnishes detailed experimental protocols for researchers to determine the solubility of this compound in various solvents.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is crucial for predicting its solubility.

| Property | Value |

| Molecular Formula | C₁₅H₁₃BrO₃ |

| Molecular Weight | 321.17 g/mol |

| Appearance | Expected to be a solid at room temperature, similar to related compounds. |

| Polarity | The molecule possesses both polar (aldehyde, ether) and non-polar (benzene rings, bromo group) functionalities, suggesting it is a moderately polar compound. |

Predicted Solubility in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | The large non-polar surface area of the molecule, due to the two benzene rings, will likely make it insoluble in a highly polar solvent like water. Aldehydes with long carbon chains generally have low water solubility.[1][2][3][4][5] |

| Methanol, Ethanol | Sparingly to Moderately Soluble | The polar hydroxyl group of these alcohols can interact with the polar groups of the aldehyde, but the large non-polar part of the molecule will limit high solubility. |

| Acetone | Soluble | Acetone is a polar aprotic solvent that is a good solvent for many organic compounds, including aldehydes and ketones.[2][4][5] |

| Ethyl Acetate | Soluble | The synthesis of this compound involves extraction with ethyl acetate, indicating good solubility in this solvent.[6] |

| Dichloromethane (DCM) | Soluble | Halogenated solvents like DCM are generally good solvents for a wide range of organic compounds, including those with aromatic rings. A related compound, 2-Bromo-5-hydroxybenzaldehyde, is soluble in dichloromethane.[7] |

| Chloroform | Soluble | Similar to DCM, chloroform is a good solvent for many organic compounds. 2-Bromo-5-hydroxybenzaldehyde is soluble in chloroform.[7] |

| Tetrahydrofuran (THF) | Soluble | THF is a polar aprotic solvent with good solvating properties for a wide range of organic molecules. A similar synthesis process uses THF to dissolve a related bromo-dimethoxy benzaldehyde.[8] |

| N,N-Dimethylformamide (DMF) | Soluble | The synthesis of this compound is carried out in DMF, indicating that the starting material, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, and likely the product, are soluble in it.[6] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. A similar compound, 4-Bromo-2-hydroxybenzaldehyde, has a high solubility in DMSO.[9] |

| Hexane, Heptane | Sparingly Soluble to Insoluble | These are non-polar solvents and are unlikely to be good solvents for this moderately polar molecule. They are often used in combination with more polar solvents like ethyl acetate for chromatography. |

| Toluene | Moderately Soluble | Toluene is a non-polar aromatic solvent that may show some ability to dissolve the compound due to the presence of benzene rings in the solute. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., as listed in the table above)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Micropipettes

-

Syringe filters (0.22 µm or 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.

-

Carefully withdraw a sample from the clear supernatant using a micropipette.

-

Immediately filter the sample using a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Concentration Analysis (using HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of an organic compound.

This guide provides a framework for understanding and determining the solubility of this compound. For precise quantitative data, experimental determination following the outlined protocol is essential.

References

- 1. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | 6451-86-1 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

A Theoretical and Computational Examination of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde is a substituted aromatic aldehyde with potential applications as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] This technical guide provides a comprehensive overview of its structural, electronic, and spectroscopic properties through a combination of available data and comparative theoretical analysis. Due to the absence of specific published computational studies on this molecule, this paper establishes a robust theoretical framework by leveraging methodologies and data from closely related brominated benzaldehyde derivatives. This guide outlines detailed experimental protocols for its synthesis and characterization and employs computational modeling to predict its key physicochemical parameters. All theoretical data is presented in a comparative format to provide context and a reliable basis for future research.

Introduction

This compound, with the CAS number 6451-86-1, is an organic compound featuring a benzaldehyde core substituted with bromo, methoxy, and benzyloxy groups.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis. The presence of the aldehyde group allows for a variety of transformations such as oxidations, reductions, and condensations, while the ether linkages and the bromine atom offer sites for further functionalization.[2] Understanding the molecule's geometric and electronic structure is crucial for predicting its reactivity, stability, and potential biological interactions.

This guide utilizes Density Functional Theory (DFT) as the basis for its computational analysis, a method widely employed for studying similar brominated aromatic compounds.[3] The presented data, while inferred from analogous molecules, provides valuable insights for researchers working on the design and synthesis of novel therapeutic agents or specialty chemicals.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 6451-86-1 | [1] |

| Molecular Formula | C₁₅H₁₃BrO₃ | [4] |

| Molecular Weight | 321.17 g/mol | [4] |

| Melting Point | 142.4-143.3 °C | [4] |

| Boiling Point | 427.5 ± 40.0 °C (Predicted) | [4] |

| Density | 1.421 ± 0.06 g/cm³ (Predicted) | [4] |

| LogP | 3.84920 (Predicted) | [4] |

Theoretical and Computational Framework

While direct computational studies on this compound are not available in the current literature, a robust computational protocol can be established based on extensive research on analogous compounds such as 5-bromo-2,3-dimethoxybenzaldehyde and 5-Bromo-2-Hydroxybenzaldehyde.[2][3]

The logical workflow for a comprehensive computational analysis of the title compound is outlined below. This process involves geometry optimization, frequency analysis to confirm stability, and the calculation of various electronic properties.

Caption: Proposed workflow for DFT analysis of the title compound.

The geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound can be predicted with high accuracy using DFT calculations. The following tables present expected values based on the analysis of similar structures reported in the literature.[3] The numbering scheme used is defined in the molecular structure diagram below.

Caption: Atom numbering scheme for theoretical data tables.

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) | Analogous Compound Data (Å)[3] |

|---|---|---|

| C2-Br7 | 1.895 | 1.890 - 1.910 |

| C1-C8 (Aldehyde) | 1.485 | 1.475 - 1.495 |

| C8=O9 | 1.215 | 1.210 - 1.220 |

| C4-O11 (Methoxy) | 1.360 | 1.355 - 1.365 |

| O11-C12 | 1.425 | 1.420 - 1.430 |

| C5-O16 (Benzyloxy) | 1.370 | 1.365 - 1.375 |

| O16-C17 | 1.435 | 1.430 - 1.440 |

| Aromatic C-C | 1.385 - 1.410 | 1.380 - 1.415 |

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)

| Angle | Predicted Value (°) | Analogous Compound Data (°)[3] |

|---|---|---|

| C1-C2-Br7 | 119.5 | 119.0 - 120.0 |

| C3-C2-Br7 | 120.5 | 120.0 - 121.0 |

| C1-C8-O9 | 124.0 | 123.5 - 124.5 |

| C4-O11-C12 | 117.5 | 117.0 - 118.0 |

| C5-O16-C17 | 118.0 | 117.5 - 118.5 |

| Dihedral Angle | ||

| C2-C1-C8-O9 | ~180.0 | ~180.0 (planar) |

| C6-C5-O16-C17 | Variable | Variable |

Frontier Molecular Orbitals (HOMO and LUMO) are fundamental to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic excitation properties. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and is predictive of sites for electrophilic and nucleophilic attack.

Table 3: Predicted Electronic Properties (eV)

| Property | Predicted Value (eV) | Analogous Compound Data (eV)[3] |

|---|---|---|

| HOMO Energy | -6.5 to -6.8 | -6.78 |

| LUMO Energy | -2.0 to -2.3 | -2.21 |

| HOMO-LUMO Gap (ΔE) | 4.2 to 4.8 | 4.57 |

| Ionization Potential (I) | 6.5 to 6.8 | 6.78 |

| Electron Affinity (A) | 2.0 to 2.3 | 2.21 |

The MEP map is expected to show a negative potential (red/yellow) around the carbonyl oxygen (O9) and the ether oxygens (O11, O16), indicating susceptibility to electrophilic attack. Positive potential (blue) is anticipated around the aldehyde hydrogen (H10) and the aromatic protons.

Experimental Protocols

A plausible synthesis route involves the bromination of a substituted benzaldehyde precursor, followed by benzylation. A general procedure adapted from the synthesis of similar compounds is as follows:[5]

-

Starting Material: A suitable precursor such as 4-methoxy-5-hydroxybenzaldehyde.

-

Bromination: Dissolve the precursor in a suitable solvent (e.g., glacial acetic acid). Add a brominating agent (e.g., N-Bromosuccinimide or Bromine in acetic acid) dropwise at a controlled temperature (0-10 °C).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the intermediate, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, by column chromatography or recrystallization.

-

Benzylation: Dissolve the purified intermediate in a polar aprotic solvent (e.g., DMF or acetone). Add a base (e.g., K₂CO₃) and benzyl bromide. Heat the mixture (e.g., 60-80 °C) until the reaction is complete (monitored by TLC).

-

Final Isolation: After cooling, pour the reaction mixture into water and extract the final product with an organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product, this compound, by column chromatography or recrystallization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Record the spectrum on a 400 MHz or higher spectrometer. Expected signals include a singlet for the aldehyde proton (~9.8-10.2 ppm), singlets for the methoxy protons (~3.9 ppm) and benzyloxy methylene protons (~5.1 ppm), and distinct signals for the aromatic protons in their respective regions.

-

¹³C NMR: Use a more concentrated sample (~20-30 mg) in the same solvent. Record the spectrum with proton decoupling. Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the methoxy and benzyloxy groups (~56 ppm and ~71 ppm, respectively).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film on a salt plate. Record the spectrum over the range of 4000-400 cm⁻¹. Key expected vibrational bands include: C=O stretch (aldehyde) around 1680-1700 cm⁻¹, C-O-C stretches (ethers) around 1200-1270 cm⁻¹, aromatic C=C stretches around 1500-1600 cm⁻¹, and a C-Br stretch in the fingerprint region (~500-650 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Analyze the sample using an ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of 321.17. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be evident in the molecular ion cluster (M⁺ and M+2 peaks of similar intensity).

-

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. By integrating known physicochemical data with a robust, comparative theoretical framework based on DFT calculations of analogous structures, we have presented a detailed prediction of its geometric, electronic, and spectroscopic properties. The outlined experimental protocols for synthesis and characterization serve as a practical starting point for laboratory work. This document aims to facilitate further research and application of this versatile synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction using 2-bromo-4-methoxy-5-(benzyloxy)benzaldehyde. This versatile reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds that are prevalent in medicinal chemistry and materials science.[1][2][3] The protocol provided is a robust starting point and may be optimized for specific substrates and scales.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate.[1][4][5] The catalytic cycle is generally understood to involve three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4][6]

-

Transmetalation: The organoboron reagent is activated by a base to form a boronate species, which then transfers its organic group to the palladium complex.[4][6][7]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4][6]

The presence of the aldehyde, methoxy, and benzyloxy groups on the aromatic ring of the starting material can influence the electronic properties and reactivity of the molecule, making careful selection of reaction conditions important for achieving high yields.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.1–1.5 equivalents)[1]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand; 1-5 mol%)[1]

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equivalents)[1]

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[1][4]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1][2]

-

Inert Atmosphere: Seal the flask with a rubber septum or a Teflon screw cap, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[1][8]

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl bromide.[1][2]

-